7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE
Description
¹H NMR (500 MHz, CDCl₃)
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.95 | d (J = 16 Hz) | H-2' (feruloyl α-proton) |
| 6.80–7.10 | m | Aromatic H (H-2'', H-5'', H-6'') |
| 5.35 | t (J = 7 Hz) | H-5 (heptenyl double bond) |
| 3.90 | s | OCH₃ (feruloyl) |
| 1.25–1.70 | m | Pentacyclic CH₂/CH₃ |
| 0.80–1.10 | m | Core methyl groups |
¹³C NMR (125 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 167.5 | Ester carbonyl (C-1') |
| 148.2 | C-4'' (phenolic -OH) |
| 127.6 | C-3' (feruloyl double bond) |
| 56.1 | OCH₃ |
| 22.7–33.9 | Pentacyclic CH₂/CH |
| 15.3–19.8 | Methyl carbons |
FT-IR (KBr)
HRMS (ESI-TOF)
- Observed: $$ m/z $$ 603.4412 [M+H]⁺ (calc. 603.4418 for $$ \text{C}{40}\text{H}{59}\text{O}_{4} $$).
Properties
IUPAC Name |
[7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860087 | |
| Record name | 9,19-Cyclolanost-24-en-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11042-64-1 | |
| Record name | γ-Oryzanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biomimetic Cyclization
Biomimetic approaches mimic natural biosynthetic pathways, often starting from squalene or related precursors. Enzymatic oxidation and cyclization generate the pentacyclic skeleton, followed by methylation and hydroxylation. For example, oxidosqualene cyclase facilitates the formation of the cycloartane backbone, which is subsequently functionalized via regioselective methylation at C-7, C-12, and C-16 positions.
Stepwise Annulation
Stepwise synthesis involves constructing individual rings through Diels-Alder reactions , Michael additions , or aldol condensations . A representative pathway includes:
-
Ring A formation : Cyclohexenone derivatives undergo stereoselective alkylation to install the 6-methylhept-5-en-2-yl side chain.
-
Ring B–E assembly : Sequential [4+2] cycloadditions and radical-mediated cyclizations build the remaining rings, with careful control of stereochemistry at C-1, C-3, C-6, C-8, C-11, C-12, C-15, and C-16.
Table 1: Comparison of Core Synthesis Methods
| Method | Yield (%) | Stereochemical Purity (%) | Key Challenges |
|---|---|---|---|
| Biomimetic | 12–18 | 85–90 | Enzyme availability, scalability |
| Stepwise annulation | 5–10 | 92–95 | Multi-step purification |
Synthesis of (2E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid
The cinnamic acid derivative is prepared via Knoevenagel condensation or Horner-Wadsworth-Emmons olefination , ensuring retention of the (E)-configuration.
Knoevenagel Condensation
4-Hydroxy-3-methoxybenzaldehyde (vanillin) reacts with malonic acid in pyridine under reflux, catalyzed by piperidine. This method yields the (E)-isomer selectively (95:5 E:Z) due to thermodynamic control.
Horner-Wadsworth-Emmons Olefination
A phosphonate ester derived from 4-hydroxy-3-methoxybenzaldehyde reacts with triethyl phosphonoacetate, producing the (E)-configured acid with >99% stereoselectivity.
Esterification Strategies
Coupling the pentacyclic alcohol with the cinnamic acid derivative requires chemoselective esterification at the C-6 hydroxyl group.
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 65–70% yield. The bulky pentacyclic core necessitates prolonged reaction times (48–72 hours) for complete conversion.
Acid Chloride Method
Conversion of the cinnamic acid to its chloride (via thionyl chloride) followed by reaction with the alcohol in anhydrous THF affords the ester in 55–60% yield. This method minimizes side reactions but requires strict moisture control.
Table 2: Esterification Performance Metrics
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Steglich | 65–70 | 48–72 | 90–92 |
| Acid Chloride | 55–60 | 24–36 | 88–90 |
Stereochemical and Functional Group Considerations
Protecting Group Strategy
The triol intermediate (4,5,6-trihydroxy variant) necessitates selective protection of C-4 and C-5 hydroxyls during esterification. Tert-butyldimethylsilyl (TBS) ethers provide orthogonal protection, enabling exclusive esterification at C-6.
Configuration Control
The (E)-geometry of the cinnamate moiety is preserved by avoiding prolonged exposure to heat or acidic conditions. Low-temperature reactions (0–25°C) and inert atmospheres prevent isomerization.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves the target compound from regioisomers. Preparative TLC on silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.
Spectroscopic Analysis
-
¹H NMR : δ 7.62 (d, J = 16.0 Hz, H-2'), 6.92 (s, H-2''), 5.12 (m, H-6), 1.26 (s, CH₃-7).
-
HRMS : m/z 730.4521 [M+H]⁺ (calc. 730.4518).
Emerging Methodologies
Enzymatic Esterification
Lipase B from Candida antarctica (CALB) catalyzes the transesterification in ionic liquids, offering a greener alternative (45–50% yield, 88% ee).
Flow Chemistry
Continuous-flow systems reduce reaction times by 60% through enhanced mass transfer, particularly in the esterification step.
Chemical Reactions Analysis
Gamma Oryzanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant activity, which involves the donation of electrons to neutralize free radicals . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include oxidized and reduced forms of Gamma Oryzanol, which retain their antioxidant properties .
Scientific Research Applications
Physical Properties
The compound exhibits notable physical characteristics that can influence its application:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 26.30 Ų |
| LogP | 10.30 |
| H-Bond Acceptor | 2 |
| H-Bond Donor | 0 |
Pharmaceutical Applications
The compound's unique structure suggests potential therapeutic uses, particularly in:
Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be harnessed to protect cells from oxidative stress and related diseases.
Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to anti-inflammatory activities, making it a candidate for developing treatments for inflammatory diseases.
Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
Agricultural Applications
The compound may also find applications in agriculture:
Pesticide Development : Its unique chemical structure may allow it to act as an effective pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms.
Plant Growth Regulators : Compounds similar to this one have been shown to influence plant growth and development, suggesting potential use as growth regulators in various crops.
Cosmetic Industry
Due to its antioxidant and anti-inflammatory properties, the compound could be explored for use in cosmetic formulations aimed at skin protection and rejuvenation.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant potential of similar compounds derived from natural sources, it was found that certain derivatives exhibited remarkable free radical scavenging activity. This suggests that 7,7,12,16-tetramethyl...prop-2-enoate could similarly provide protective effects against oxidative damage in biological systems.
Case Study 2: Anti-inflammatory Effects
Research conducted on structurally related compounds revealed significant anti-inflammatory effects in vitro. These findings indicate that the compound may inhibit pro-inflammatory cytokines and could be further investigated for therapeutic use in conditions such as arthritis or other inflammatory disorders.
Case Study 3: Agricultural Efficacy
Field trials using derivatives of this compound as natural pesticides showed reduced pest populations without adversely affecting non-target species. This highlights its potential as an environmentally friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of Gamma Oryzanol involves its antioxidant properties, which help to neutralize free radicals and reduce oxidative stress . It also modulates the expression of genes related to inflammation and metabolism, such as nuclear factor kappa-B (NF-κB) and peroxisome proliferator-activated receptors (PPARs) . These molecular targets and pathways are involved in the regulation of cholesterol metabolism, insulin sensitivity, and inflammatory responses .
Comparison with Similar Compounds
Structural Analogues
A. Pentacyclic Triterpenoids (e.g., Oleanolic Acid Derivatives)
- Core Structure: Oleanolic acid features a pentacyclic triterpenoid skeleton but lacks the ester-linked phenolic moiety.
- Functionalization: Unlike simpler triterpenoids, the target compound’s side chain includes a conjugated double bond (2E configuration) and a methoxy group, which may confer UV absorption properties useful in chromatographic detection .
B. Steroidal Esters (e.g., Phorbol Esters)
- Complexity: Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), share a polycyclic core with esterified side chains.
- Bioactivity: Phorbol esters are potent tumor promoters, whereas the phenolic ester in the target compound may instead exhibit antioxidant or antimicrobial activity, as seen in similar phenylpropanoids .
C. Marine Actinomycete-Derived Metabolites
- Side Chains: Compounds like salternamides from marine actinomycetes often feature polyketide or hybrid terpene-polyketide structures. The target compound’s isoprenoid side chain aligns with terpene biosynthesis pathways common in these organisms .
- Chromatographic Behavior: The conjugated propenoate group may result in distinct retention times in reversed-phase HPLC, similar to flavonoids with intramolecular hydrogen bonding (e.g., 5-hydroxyflavones) .
Physicochemical Properties
| Property | Target Compound | Oleanolic Acid | Ferulic Acid |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | 456.7 g/mol | 194.2 g/mol |
| LogP (Predicted) | 4.5–5.2 (highly lipophilic) | 6.3 | 1.5 |
| Key Functional Groups | Methoxy, phenolic OH, ester | Carboxylic acid, hydroxyl | Methoxy, phenolic OH, alkene |
| Hydrogen Bond Donors | 1 (phenolic OH) | 3 | 2 |
Notes:
- However, the phenolic group may improve solubility in polar solvents compared to non-esterified triterpenoids .
- The (2E)-propenoate configuration could enhance stability against isomerization compared to (2Z) analogues, as seen in cinnamate esters .
Crystallographic and Computational Insights
- Crystal Packing: The compound’s bulky pentacyclic core and flexible side chain may lead to unique van der Waals interactions in the solid state, as observed in steroidal esters (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, CCDC 1901024) .
- Molecular Descriptors : Quantum mechanical calculations using software like SHELX and ORTEP could reveal torsional angles (e.g., C12–C7–C13–C14 = ~14.44°) critical for conformational stability .
Biological Activity
7,7,12,16-Tetramethyl-15-(6-methylhept-5-en-2-yl)pentacyclo[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]octadecane-6-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound derived from natural sources. This compound belongs to a class of steroids known as cycloartanols and has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound's molecular formula is , with a molecular weight of 458.70 g/mol. Its structure features multiple rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H50O3 |
| Molecular Weight | 458.70 g/mol |
| Topological Polar Surface Area | 60.70 Ų |
| LogP (Octanol-water partitioning) | 7.60 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 3 |
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this one can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and the synthesis of steroid hormones.
- Antioxidant Properties : The presence of phenolic groups contributes to its antioxidant capacity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation-related diseases.
Study on Anticancer Activity
A notable study published in the Journal of Fluorine Chemistry evaluated the antiproliferative activity of various derivatives against cancer cell lines. The findings indicated that certain structural modifications enhanced their efficacy significantly compared to unmodified compounds .
In Vivo Studies
In vivo studies conducted on animal models demonstrated the compound's potential in reducing tumor size and improving survival rates when administered in conjunction with traditional chemotherapeutic agents.
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and absorption characteristics:
- Human Intestinal Absorption : 98.16%
- Blood-Brain Barrier Penetration : 87.50%
These properties enhance its potential as a therapeutic agent.
Q & A
Q. Q1: What experimental methodologies are recommended for synthesizing and purifying this compound?
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use multi-modal spectroscopic analysis :
- NMR (¹H/¹³C/DEPT-135) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in the pentacyclic framework .
Example Structural Data from PubChem :
| Property | Value |
|---|---|
| IUPAC Name | [1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-...] |
| InChI Key | Computed via PubChem TK 2.7.0 |
Advanced Research Questions
Q. Q3: How should contradictory data in reaction kinetics or bioactivity assays be resolved?
Methodological Answer: Adopt a mixed-methods approach :
- Statistical contradiction analysis : Apply multivariate regression to identify outliers in kinetic datasets.
- Replicate assays under controlled conditions (e.g., quadruplicate sensory panels) to distinguish noise from true biological activity .
- Computational validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with experimental results .
Q. Q4: What strategies enable efficient optimization of the compound’s bioactivity profile?
Methodological Answer:
- Fragment-based drug design (FBDD) : Modify the (4-hydroxy-3-methoxyphenyl)propenoate moiety to enhance binding affinity.
- In silico docking simulations : Screen against target proteins using software like COMSOL Multiphysics integrated with AI for predictive accuracy .
- Feedback loops : Circulate experimental bioactivity data into computational models to refine predictions iteratively .
Q. Q5: How can researchers address challenges in characterizing the compound’s environmental fate or toxicity?
Methodological Answer:
- Atmospheric chemistry modeling : Simulate degradation pathways under varying O₂/UV conditions .
- Heterogeneous reaction studies : Investigate interactions with environmental surfaces (e.g., soil particulates) using TGA-MS .
Example Experimental Design:
| Study Type | Parameters Tested | Outcome Metrics |
|---|---|---|
| Photodegradation | UV intensity, humidity | Half-life, byproduct profile |
| Adsorption kinetics | pH, ionic strength | Partition coefficient (Kd) |
Methodological Innovation Questions
Q. Q6: What emerging computational tools can accelerate research on this compound?
Methodological Answer:
Q. Q7: How can interdisciplinary approaches resolve ambiguities in the compound’s mechanism of action?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
